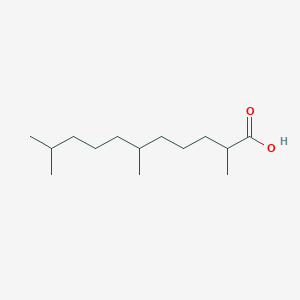
2,6,10-Trimethylundecanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2, 6, 10-Trimethyl-undecanoic acid belongs to the class of organic compounds known as medium-chain fatty acids. These are fatty acids with an aliphatic tail that contains between 4 and 12 carbon atoms. 2, 6, 10-Trimethyl-undecanoic acid is considered to be a practically insoluble (in water) and relatively neutral molecule. 2, 6, 10-Trimethyl-undecanoic acid has been primarily detected in urine. Within the cell, 2, 6, 10-trimethyl-undecanoic acid is primarily located in the membrane (predicted from logP), cytoplasm and adiposome.
Wissenschaftliche Forschungsanwendungen
Biochemical Applications
Metabolism and Biodegradation:
TMDCA has been studied for its metabolic pathways and biodegradation potential. Research indicates that it can be metabolized by certain bacterial strains, contributing to lipid accumulation in microbial cells. For instance, Mycobacterium ratisbonense has been shown to degrade similar branched-chain hydrocarbons effectively, suggesting potential biotechnological applications in bioremediation processes .
Fatty Acid Derivatives:
As a medium-chain fatty acid, TMDCA serves as a precursor for synthesizing various derivatives used in pharmaceuticals and nutraceuticals. Its structure allows it to participate in esterification reactions to form esters that have applications in drug delivery systems due to their favorable pharmacokinetic properties.
Industrial Applications
Surfactants and Emulsifiers:
TMDCA is utilized in the production of surfactants and emulsifiers due to its amphiphilic nature. These compounds are critical in formulating personal care products, detergents, and industrial cleaning agents. The branched structure provides enhanced stability and performance compared to linear fatty acids.
Lubricants:
The compound's unique properties make it suitable for formulating high-performance lubricants. Its ability to reduce friction and wear makes it valuable in automotive and machinery applications where efficient lubrication is critical.
Nutritional Applications
Food Industry:
In the food sector, TMDCA can be used as a flavoring agent or food additive due to its mild taste profile. Its use as a dietary supplement is also being explored, particularly for its potential health benefits associated with medium-chain fatty acids, such as improved metabolism and energy levels.
Data Table: Applications Overview
Case Studies
-
Biodegradation Research:
A study published in FEMS Microbiology Letters investigated the biodegradation pathways of phytane (a related compound) by Mycobacterium ratisbonense under nitrogen-starved conditions. The results indicated significant lipid accumulation, suggesting that TMDCA could similarly contribute to biotechnological applications . -
Surfactant Efficacy:
Research comparing TMDCA-based surfactants with traditional linear fatty acid surfactants demonstrated superior performance in terms of stability and emulsification properties, making them ideal candidates for industrial applications . -
Nutritional Benefits:
Clinical studies have suggested that medium-chain fatty acids like TMDCA may enhance metabolic rates and support weight management strategies, highlighting their potential role in functional foods .
Analyse Chemischer Reaktionen
Oxidation Reactions
The primary chemical reactions involving 2,6,10-trimethylundecanoic acid are oxidation reactions:
-
Oxidation to Aldehyde : The alcohol form (2,6,10-trimethylundecan-1-ol) is oxidized to produce the aldehyde (2,6,10-trimethylundecanal).
-
Further Oxidation to Carboxylic Acid : The aldehyde can be further oxidized to form the carboxylic acid (this compound). This reaction typically employs hydrogen peroxide in an acidic buffer environment.
Esterification Reactions
Esterification can occur between this compound and alcohols to form esters:
-
Formation of Methyl Ester : Reacting with methanol under acidic conditions yields methyl 2,6,10-trimethylundecanoate. This esterification reaction is crucial for applications in flavoring and fragrance industries due to its pleasant aroma.
Decarboxylation Reactions
Decarboxylation reactions can also be performed on derivatives of this compound:
-
Decarboxylation of Esters : Under specific conditions involving heat and catalysts (e.g., sodium methoxide), esters derived from this compound can undergo decarboxylation to yield alkenes or hydrocarbons.
Biological Significance
Research indicates that branched-chain fatty acids like this compound play roles in metabolic pathways and can be involved in lipid metabolism disorders. Studies have shown that these fatty acids can be quantified in plasma samples from patients with specific metabolic disorders .
Analytical Techniques
Gas chromatography-mass spectrometry (GC-MS) is commonly employed for analyzing and quantifying this compound in biological samples. The use of various derivatization techniques enhances detection sensitivity .
Eigenschaften
CAS-Nummer |
1115-94-2 |
|---|---|
Molekularformel |
C14H28O2 |
Molekulargewicht |
228.37 g/mol |
IUPAC-Name |
2,6,10-trimethylundecanoic acid |
InChI |
InChI=1S/C14H28O2/c1-11(2)7-5-8-12(3)9-6-10-13(4)14(15)16/h11-13H,5-10H2,1-4H3,(H,15,16) |
InChI-Schlüssel |
QFIWFUDXERFOIY-UHFFFAOYSA-N |
SMILES |
CC(C)CCCC(C)CCCC(C)C(=O)O |
Kanonische SMILES |
CC(C)CCCC(C)CCCC(C)C(=O)O |
Key on ui other cas no. |
1115-94-2 |
Physikalische Beschreibung |
Solid |
Synonyme |
2,6,10-Trimethylundecanoic acid |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















